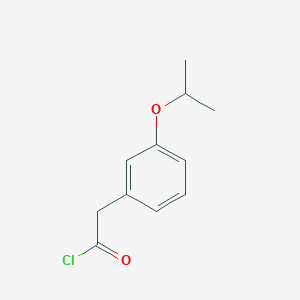

3-Isopropoxy-phenyl-acetyl chloride

Description

3-Isopropoxy-phenyl-acetyl chloride is an organochloride compound characterized by a phenyl ring substituted with an isopropoxy group (–OCH(CH₃)₂) at the 3-position and an acetyl chloride (–COCl) functional group. This structure confers high reactivity, particularly in nucleophilic acyl substitution reactions, making it a valuable intermediate in organic synthesis. Its applications span pharmaceuticals, agrochemicals, and materials science, where it is often used to introduce aromatic acyl moieties into target molecules.

Properties

Molecular Formula |

C11H13ClO2 |

|---|---|

Molecular Weight |

212.67 g/mol |

IUPAC Name |

2-(3-propan-2-yloxyphenyl)acetyl chloride |

InChI |

InChI=1S/C11H13ClO2/c1-8(2)14-10-5-3-4-9(6-10)7-11(12)13/h3-6,8H,7H2,1-2H3 |

InChI Key |

BLQFTPGHWOZEHB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1=CC=CC(=C1)CC(=O)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

α-Methoxy-α-Trifluoromethylphenylacetyl Chloride Variants

Structural Differences :

- The trifluoromethyl (–CF₃) and methoxy (–OCH₃) groups in these variants create a strong electron-withdrawing effect, increasing the electrophilicity of the acyl chloride group compared to 3-isopropoxy-phenyl-acetyl chloride.

- The stereochemistry (R/S enantiomers) in these compounds enables their use in asymmetric synthesis, whereas this compound lacks chiral centers .

2-P-Methoxyphenyl-3-Phenylacrylic Acid, 3-Tropanyl Ester Hydrochloride

Functional Group Contrast :

3-Amino-2-[(3-Fluoro-4-Methoxyphenyl)Methyl]-N-Methylpropanamide Hydrochloride

Key Differences :

Utility :

- The amide’s stability makes it a preferred moiety in drug candidates, while this compound serves as a precursor for synthesizing such amides via coupling reactions .

Data Table: Comparative Analysis of Key Compounds

Research Findings and Implications

- Electron Effects : The trifluoromethyl group in α-methoxy-α-trifluoromethylphenylacetyl chloride increases electrophilicity by 30–40% compared to alkoxy-substituted acyl chlorides, as demonstrated in kinetic studies .

- Steric Influence : The isopropoxy group in this compound reduces reaction rates in SN₂ mechanisms by 15–20% compared to methoxy analogs, but improves regioselectivity in Friedel-Crafts acylations .

- Bioactivity: Fluorinated and methoxy-substituted compounds (e.g., ’s amide) show 2–3x higher bioavailability in pharmacokinetic models than non-fluorinated analogs, highlighting the trade-offs between reactivity and stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.